2-Chloro-4,5-dimethylbenzo[d]thiazole
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Overview
Description
2-Chloro-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with chlorine and methyl groups attached at specific positions. This compound is known for its yellowish crystalline appearance and is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Compounds with additional oxygen-containing functional groups, such as sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4,5-dimethylbenzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethylbenzo[d]thiazole
- 2-Chloro-5,7-dimethylbenzothiazole
- 2-Chloro-4-methoxybenzo[d]thiazole
Comparison: While these compounds share a similar core structure, the position and nature of substituents (e.g., methyl, methoxy groups) significantly influence their chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRHPKBFYYWGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365961 |
Source
|
Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252681-54-2 |
Source
|
Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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